(2-{[(Chloroacetyl)amino]methyl}-4,5-dimethoxyphenyl)acetic acid
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Overview
Description
2-{2-[(2-CHLOROACETAMIDO)METHYL]-4,5-DIMETHOXYPHENYL}ACETIC ACID is an organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a chloroacetamido group, a dimethoxyphenyl group, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-CHLOROACETAMIDO)METHYL]-4,5-DIMETHOXYPHENYL}ACETIC ACID typically involves multiple steps:
Formation of the Chloroacetamido Intermediate: The initial step involves the reaction of chloroacetyl chloride with an appropriate amine to form the chloroacetamido intermediate.
Attachment of the Dimethoxyphenyl Group: The chloroacetamido intermediate is then reacted with a dimethoxyphenyl derivative under controlled conditions to form the desired compound.
Acetylation: The final step involves the acetylation of the intermediate to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chloroacetamido group, converting it to an amine.
Substitution: The chloro group in the chloroacetamido moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
2-{2-[(2-CHLOROACETAMIDO)METHYL]-4,5-DIMETHOXYPHENYL}ACETIC ACID has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.
Pharmaceuticals: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Chemical Research: Utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{2-[(2-CHLOROACETAMIDO)METHYL]-4,5-DIMETHOXYPHENYL}ACETIC ACID involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular processes.
Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(2-BROMOACETAMIDO)METHYL]-4,5-DIMETHOXYPHENYL}ACETIC ACID
- 2-{2-[(2-IODOACETAMIDO)METHYL]-4,5-DIMETHOXYPHENYL}ACETIC ACID
Uniqueness
2-{2-[(2-CHLOROACETAMIDO)METHYL]-4,5-DIMETHOXYPHENYL}ACETIC ACID is unique due to the presence of the chloroacetamido group, which imparts distinct reactivity and potential biological activity compared to its bromo and iodo analogs.
Properties
Molecular Formula |
C13H16ClNO5 |
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Molecular Weight |
301.72 g/mol |
IUPAC Name |
2-[2-[[(2-chloroacetyl)amino]methyl]-4,5-dimethoxyphenyl]acetic acid |
InChI |
InChI=1S/C13H16ClNO5/c1-19-10-3-8(5-13(17)18)9(4-11(10)20-2)7-15-12(16)6-14/h3-4H,5-7H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
SSXRYCSUNBXISZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)CNC(=O)CCl)OC |
Origin of Product |
United States |
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